molecular formula C20H20N2O3 B2914514 1-ethyl-N-(3-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide CAS No. 1010908-37-8

1-ethyl-N-(3-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide

Cat. No.: B2914514
CAS No.: 1010908-37-8
M. Wt: 336.391
InChI Key: DGSOMINJPGNVHT-UHFFFAOYSA-N
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Description

1-ethyl-N-(3-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(3-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by functional group modifications to introduce the ethyl, methoxyphenyl, and carboxamide groups. Key steps may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Ethyl Group: Alkylation reactions using ethyl halides in the presence of a base can introduce the ethyl group at the desired position.

    Methoxyphenyl Substitution: Electrophilic aromatic substitution reactions can be used to attach the methoxyphenyl group to the quinoline core.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through amide bond formation reactions, typically using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(3-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-ethyl-N-(3-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(3-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide: Lacks the ethyl and methoxyphenyl groups.

    1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide: Similar structure but without the methoxyphenyl group.

Uniqueness

1-ethyl-N-(3-methoxyphenyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide is unique due to the presence of the ethyl, methoxyphenyl, and carboxamide groups, which confer distinct chemical and biological properties. These modifications can enhance its binding affinity, specificity, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

1-ethyl-N-(3-methoxyphenyl)-2-methyl-4-oxoquinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-4-22-13(2)10-19(23)17-11-14(8-9-18(17)22)20(24)21-15-6-5-7-16(12-15)25-3/h5-12H,4H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSOMINJPGNVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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